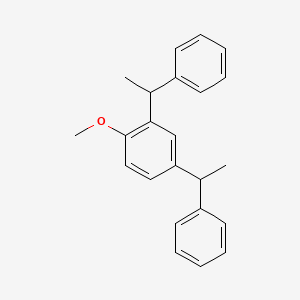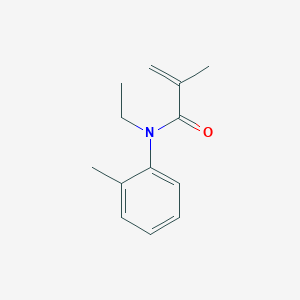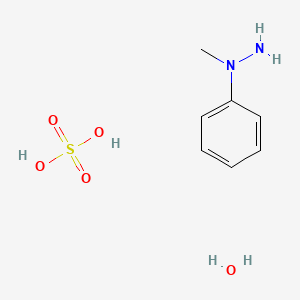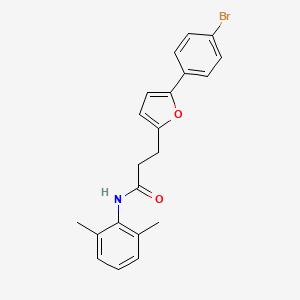
2,4-Bis(alpha-methylbenzyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(alpha-methylbenzyl)anisole is an organic compound with the molecular formula C23H24O. It is also known as 1-methoxy-2,4-bis(1-phenylethyl)benzene. This compound is characterized by its aromatic structure, which includes a methoxy group and two alpha-methylbenzyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(alpha-methylbenzyl)anisole typically involves Friedel-Crafts alkylation reactions. The process begins with anisole (methoxybenzene) as the starting material. The Friedel-Crafts alkylation is carried out using alpha-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(alpha-methylbenzyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group and alpha-methylbenzyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(alpha-methylbenzyl)anisole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(alpha-methylbenzyl)anisole involves its interaction with molecular targets through its aromatic and functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the alpha-methylbenzyl groups provide steric hindrance and hydrophobic interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2,4-Dimethylbenzyl anisole: Similar structure but with methyl groups instead of alpha-methylbenzyl groups.
2,4-Di-tert-butylphenol: Contains tert-butyl groups instead of alpha-methylbenzyl groups.
2,4-Dichloroanisole: Contains chlorine atoms instead of alpha-methylbenzyl groups.
Uniqueness: 2,4-Bis(alpha-methylbenzyl)anisole is unique due to the presence of alpha-methylbenzyl groups, which provide distinct steric and electronic properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Propiedades
Número CAS |
2456-45-3 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-methoxy-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24O/c1-17(19-10-6-4-7-11-19)21-14-15-23(24-3)22(16-21)18(2)20-12-8-5-9-13-20/h4-18H,1-3H3 |
Clave InChI |
LSILZVKNUDAPDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)








![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)


